1H-benzimidazole-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-7-10-5-3-1-2-4-6(5)11(7)9/h1-4H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVWRXBVNNXNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330627 | |
| Record name | 1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-87-2 | |
| Record name | Benzimidazole-1,2-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29540-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-benzimidazole-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Benzimidazole 1,2 Diamine and Its Precursors
Conventional Synthetic Routes to 1H-Benzimidazole-1,2-diamine and Benzimidazole (B57391) Derivatives
Traditional methods for constructing the benzimidazole ring system have been well-established for over a century. These typically involve the condensation of a benzene-1,2-diamine precursor with a suitable electrophile, followed by cyclization.
Condensation Reactions Involving Benzene-1,2-diamine and Aldehydes/Carboxylic Acids
The most classical and widely employed method for synthesizing 2-substituted benzimidazoles is the condensation of benzene-1,2-diamine (also known as o-phenylenediamine) with aldehydes or carboxylic acids. mdpi.comsemanticscholar.orgmdpi.com This reaction, often referred to as the Phillips-Ladenburg reaction when using carboxylic acids, typically requires acidic conditions and often elevated temperatures to facilitate the cyclodehydration process. semanticscholar.orgmdpi.com
The reaction with aldehydes is versatile, allowing for the introduction of a wide array of substituents at the 2-position of the benzimidazole core. rsc.orgnih.gov Various catalysts, including Brønsted and Lewis acids, have been utilized to improve reaction efficiency and yield. rsc.orguit.no For instance, catalysts like ammonium (B1175870) chloride, mdpi.comchemmethod.com p-toluenesulfonic acid, rsc.orgnih.gov and various metal salts have been shown to be effective. chemmethod.commdpi.com The reaction generally proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to furnish the benzimidazole product. ijfmr.com
The use of carboxylic acids or their derivatives, such as esters or acid chlorides, also provides a direct route to 2-substituted benzimidazoles. pcbiochemres.comnbu.ac.in These reactions often require harsh conditions, such as high temperatures in the presence of strong acids like polyphosphoric acid. nih.gov However, methods using milder conditions have also been developed. For example, the use of borane-THF has been shown to facilitate the reaction between substituted o-phenylenediamines and various carboxylic acids. researchgate.net
Table 1: Examples of Catalysts and Conditions for Condensation Reactions
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Yield | Reference |
| Benzene-1,2-diamine, Aromatic Aldehydes | Ceric Ammonium Nitrate (CAN) | Polyethylene Glycol (PEG) | 50 °C, 2h | Good | mdpi.com |
| Benzene-1,2-diamine, Aldehydes | Ammonium Chloride | Ethanol | 80-90 °C | Good to Excellent | mdpi.comchemmethod.com |
| Benzene-1,2-diamine, Aldehydes | p-Toluenesulfonic acid | Solvent-free, grinding | Room Temperature | High | rsc.orgnih.gov |
| Substituted o-phenylenediamines, Carboxylic acids | Borane-THF | - | - | - | researchgate.net |
| 4-nitrobenzene-1,2-diamine, Benzoic acid | Polyphosphoric acid (PPA) | - | - | - | nih.gov |
This table is for illustrative purposes and does not represent an exhaustive list.
Cyclization Reactions of Schiff Bases (e.g., N-(4-nitrobenzyl)benzene-1,2-diamine)
An alternative and often more controlled approach to benzimidazole synthesis involves the pre-formation of a Schiff base, followed by its cyclization. A key example is the cyclization of N-(4-nitrobenzyl)benzene-1,2-diamine. researchgate.net This precursor is typically synthesized through the condensation of o-phenylenediamine (B120857) with 4-nitrobenzaldehyde. researchgate.net
The subsequent cyclization of the Schiff base to form the benzimidazole ring is a critical step. researchgate.net This intramolecular reaction can be promoted by various means, including thermal or acid-catalyzed conditions. The electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the molecule, which is a significant consideration in its application in coordination chemistry and materials science. researchgate.net
Reductive Cyclocondensation Approaches
Reductive cyclocondensation offers a one-pot method for the synthesis of benzimidazoles from readily available starting materials like 2-nitroanilines and aldehydes. pcbiochemres.compcbiochemres.com This approach combines the reduction of the nitro group to an amine and the subsequent condensation and cyclization in a single reaction vessel.
A notable example involves the use of zinc dust and sodium bisulfite (NaHSO3) in water. pcbiochemres.compcbiochemres.com This system efficiently reduces the nitro group of a 2-nitroaniline, which then reacts in situ with an aldehyde to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the corresponding 2-substituted benzimidazole. This method is advantageous due to its use of inexpensive and readily available reagents, operational simplicity, and good to excellent yields. pcbiochemres.compcbiochemres.com Another reported system utilizes an atomically dispersed iron catalyst (Fe-NC-800) for the reductive coupling of 2-nitroacetanilides with various aldehydes, proceeding with high efficiency and broad substrate scope. acs.org
Intramolecular Amination Reactions
Intramolecular amination reactions provide a powerful and regioselective strategy for the construction of the benzimidazole ring. mdpi.com These methods typically involve the formation of a C-N bond through the cyclization of a suitably functionalized precursor.
One such approach is the intramolecular cyclization of N-(2-iodoaryl)benzamidines. This reaction can be achieved in the presence of a base like potassium carbonate in water at elevated temperatures, impressively proceeding without the need for a transition metal catalyst. mdpi.comchemmethod.com This method is highly valuable from both an environmental and economic standpoint. mdpi.com
Transition-metal-catalyzed intramolecular amination has also been extensively explored. Catalysts based on palladium, bohrium.com copper, acs.org and iron have been successfully employed. For example, a novel synthesis of pyrido[1,2-a]benzimidazoles has been developed through a direct intramolecular aromatic C-H amination of N-aryl-2-aminopyridines, co-catalyzed by copper(II) acetate (B1210297) and iron(III) nitrate. acs.org More recently, electrochemical methods have emerged as a green alternative for promoting intramolecular C-H amination reactions, avoiding the need for metal catalysts and external oxidants. acs.orgfrontiersin.org
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and eco-friendly solvents, have been successfully applied to the synthesis of benzimidazoles. chemmethod.comijarsct.co.in
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. ijarsct.co.inrjptonline.orgjchemrev.com
The synthesis of benzimidazoles via the condensation of o-phenylenediamine with aldehydes or carboxylic acids has been successfully adapted to microwave-assisted conditions. jchemrev.comasianpubs.orgresearchgate.net These reactions can often be carried out in solvent-free conditions or in environmentally benign solvents like water or ethanol. chemmethod.comjchemrev.com For example, the condensation of o-phenylenediamine and various aldehydes can be efficiently catalyzed by alumina (B75360) under microwave irradiation, providing moderate to good yields. rjptonline.org Similarly, the reaction of o-phenylenediamine with carboxylic acids can be facilitated by a few drops of hydrochloric acid under microwave irradiation, leading to high yields in a matter of minutes. asianpubs.org The use of catalysts like oxalic acid has also been reported to be effective in microwave-assisted one-pot syntheses. jchemrev.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions | Conventional Method Time | Microwave-Assisted Time | Reference |
| o-Phenylenediamine + Carboxylic Acid | Acidic Medium | Several Hours | 1.5 - 4 minutes | asianpubs.org |
| o-Phenylenediamine + Aldehyde | Alumina catalyst | - | Short reaction time | rjptonline.org |
| o-Phenylenediamine + Aldehyde | Solvent-free | - | 5 - 10 minutes | researchgate.net |
| 1,2-phenylenediamine + 2-mercaptoacetic acid + aromatic aldehyde | Toluene | 48 hours | 12 minutes | arkat-usa.org |
This table highlights the significant reduction in reaction time achieved with microwave assistance.
The application of microwave technology aligns well with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents and harsh reaction conditions, making it a highly attractive method for the synthesis of benzimidazole derivatives. ijarsct.co.inijarsct.co.in
Solvent-Free and Aqueous Medium Reactions
The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free (neat) and aqueous-based reactions have been established as effective methods for synthesizing benzimidazole derivatives, often leading to simpler work-up procedures and reduced environmental impact.
Solvent-free synthesis of benzimidazoles can be achieved by the direct reaction of precursors, sometimes aided by grinding or minimal heating. One such method involves the condensation of o-phenylenediamine with various organic acids or aldehydes by grinding the reactants in a mortar and pestle, followed by heating to approximately 140°C. Current time information in Bangalore, IN. This approach offers high atom economy and produces moderate to high yields (55–92%). Current time information in Bangalore, IN. Another solvent-free protocol utilizes potassium ferrocyanide (K₄[Fe(CN)₆]) as an inexpensive and eco-friendly catalyst for the reaction between 1,2-diamines and aldehydes, proceeding to completion in under two minutes via grinding at room temperature. tandfonline.com
Aqueous media reactions provide an environmentally benign alternative for benzimidazole synthesis. An efficient one-pot method involves the reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes in water, using a combination of zinc powder and sodium bisulfite (NaHSO₃) at 100°C. ijfmr.com This protocol is noted for its use of readily available starting materials and excellent yields. ijfmr.com Heterogeneous catalysts have also been successfully employed in aqueous systems. For instance, Amberlite IR-120 resin catalyzes the chemoselective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles in an ethanol-water mixture at room temperature. mdpi.com In some cases, reactions can proceed in water without any catalyst, using molecular oxygen as a green oxidant. researchgate.net This has been demonstrated for the synthesis of 1,2-disubstituted benzimidazoles from N-substituted benzene-1,2-diamines and aldehydes at 60°C. researchgate.net
Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods for Benzimidazoles
| Method | Reactants | Conditions | Catalyst | Medium | Yield | Reference |
|---|---|---|---|---|---|---|
| Grinding & Heating | o-phenylenediamine, Aldehyde/Acid | 140°C, 1-2 h | None | Solvent-Free | 55-92% | Current time information in Bangalore, IN. |
| Grinding | 1,2-diamine, Aldehyde | Room Temp, <2 min | K₄[Fe(CN)₆] | Solvent-Free | 90-97% | tandfonline.com |
| Reductive Cyclization | 2-nitroaniline, Aldehyde | 100°C, 30 min | Zn/NaHSO₃ | Water | Excellent | ijfmr.com |
| Heterogeneous Catalysis | o-phenylenediamine, Aldehyde | Room Temp | Amberlite IR-120 | EtOH/H₂O | Excellent | mdpi.com |
| Oxygen-Promoted | N-substituted diamine, Aldehyde | 60°C, 3-5 h | None (O₂ oxidant) | Water | 70-96% | researchgate.net |
Catalytic Methods (e.g., Nanophosphors, Zeolites)
Catalysis is pivotal in modern organic synthesis for enhancing reaction rates, selectivity, and sustainability. The synthesis of benzimidazoles has greatly benefited from a diverse array of catalytic systems, including metallic and non-metallic nanoparticles, zeolites, and various Lewis and Brønsted acids.
Nanoparticle Catalysis Nanocatalysts are highly valued for their large surface-area-to-volume ratio, which often translates to superior catalytic activity. Zinc oxide nanoparticles (ZnO-NPs) have been used for the eco-friendly cyclocondensation of o-phenylene diamine and aromatic aldehydes, resulting in high yields in shorter reaction times compared to traditional methods. acs.org Similarly, nano-Fe₂O₃, nano-ZnS, and copper metallovesicles (CuMVs) have been employed as efficient and recyclable catalysts for benzimidazole synthesis in aqueous media. rsc.org Gold nanoparticles supported on titanium dioxide (Au/TiO₂) serve as effective catalysts for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles from aldehydes and o-phenylenediamine under ambient temperature and pressure, eliminating the need for external oxidants.
Zeolite Catalysis Zeolites are crystalline aluminosilicates with a porous structure, acting as solid acid catalysts that are easily recoverable. A nano-Ni(II)/Y zeolite has been shown to effectively catalyze the condensation of o-phenylenediamines with aromatic aldehydes or orthoesters under solvent-free conditions, affording products in good to excellent yields. rsc.org Zeolite HY, under microwave irradiation, also facilitates the reaction between o-phenylenediamine and carboxylic acids.
Table 2: Examples of Catalytic Methods in Benzimidazole Synthesis
| Catalyst Type | Specific Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nanoparticle | ZnO-NPs | o-phenylenediamine, Aldehyde | - | High yield, short reaction time, recyclable catalyst | acs.org |
| Nanoparticle | Au/TiO₂ | o-phenylenediamine, Aldehyde | Room Temp, CHCl₃:MeOH | Mild conditions, no external oxidant, high selectivity | |
| Nanoparticle | nano-Fe₂O₃ | 1,2-diamino benzenes, Aldehyde | - | High efficiency, aqueous medium, recyclable | rsc.org |
| Zeolite | nano-Ni(II)/Y Zeolite | o-phenylenediamine, Aldehyde/Orthoester | Solvent-free | Recyclable, good to excellent yields | rsc.org |
| Solid Acid | C-SO₃H | o-phenylenediamine, Aldehyde | Reflux, Ethanol | Metal-free, reusable, thermally stable | |
| Lewis Acid | Lanthanum Chloride | o-phenylenediamine, Aldehyde | Reflux, Acetonitrile | Efficient, applicable to various aldehydes |
Photochemical Synthesis Protocols
Photochemical reactions utilize light energy to drive chemical transformations, often providing access to unique reaction pathways under mild conditions. The synthesis of benzimidazoles has been successfully achieved using photocatalysis, presenting a green alternative to thermally-driven methods.
A metal-free photochemical approach employs 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator, which, upon irradiation with compact fluorescent lamps (CFLs), facilitates the cyclization of substituted diamines with aldehydes at room temperature. This method is valued for its operational simplicity and environmentally friendly nature. Another strategy involves heterogeneous photocatalysis, where a nanohybrid material, such as coomassie brilliant blue coated on W–ZnO@NH₂, catalyzes the condensation of o-phenylenediamine with benzyl (B1604629) alcohols. This reaction is conducted under illumination from an HP mercury lamp in the presence of air as a green oxidant. The photocatalyst activates the alcohol, leading to the formation of the benzimidazole ring, and can be recovered and reused for multiple cycles.
Advanced Synthetic Strategies and Future Directions
The field of benzimidazole synthesis continues to evolve, with a focus on increasing molecular complexity, improving efficiency, and adapting to modern high-throughput technologies. Key areas of advancement include the development of one-pot reactions, stereoselective synthesis, and the application of flow chemistry.
One-Pot Reaction Schemes
One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, are highly desirable for their efficiency, reduced waste, and cost-effectiveness. Many modern benzimidazole syntheses are designed as one-pot procedures. For example, the previously mentioned solvent-free synthesis via grinding and heating is a one-pot condensation of o-phenylenediamine with an acid or aldehyde. Current time information in Bangalore, IN. Similarly, the synthesis from 2-nitroanilines and aldehydes in water, which combines reduction of the nitro group and subsequent cyclocondensation into a single operation, exemplifies an elegant one-pot process. ijfmr.com The development of catalytic one-pot syntheses using reagents like lanthanum chloride or various nanocatalysts further underscores the trend towards procedural simplicity and high efficiency in constructing the benzimidazole scaffold. rsc.org
Stereoselective Synthesis of this compound Derivatives
The synthesis of chiral benzimidazole derivatives is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While information on the stereoselective synthesis of this compound itself is scarce, methods for creating other chiral benzimidazoles highlight the potential in this area. One notable example is the synthesis and resolution of an atropisomeric P,N-chelating ligand, 2-(2-diphenylphosphinyl-naphthalen-1-yl)-1-isopropyl-1H-benzimidazole, which demonstrates the creation of stereogenic centers in complex benzimidazole structures. Another area involves the glycosylation of the benzimidazole core, such as the reaction with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, which leads to the formation of nucleoside analogues with specific stereochemistry (e.g., β-anomers). These strategies, focused on creating chirality either on the benzimidazole backbone or on its substituents, represent a crucial direction for future research.
Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and ease of scalability. This technology has been successfully applied to the synthesis of complex benzimidazole-containing structures. A novel domino synthesis of tricyclic pyrrolo[1,2-a]benzimidazol-1-ones has been developed using a continuous flow system. The process integrates a reductive cyclization step using an H-Cube Pro® reactor, followed by dehydration and acylation in an Asia heater module. This integrated flow system dramatically reduces reaction times from hours or days in batch mode to a residence time of just 30 minutes. Another flow-based approach enables the synthesis of benzimidazol-2-one (B1210169) via the 1,1'-carbonyldiimidazole (B1668759) (CDI)-promoted cyclocarbonylation of o-phenylenediamine, optimized for multigram-scale preparation. These examples showcase the power of flow chemistry to accelerate and improve the synthesis of benzimidazole-based scaffolds, paving the way for more efficient and scalable production.
Structure Activity Relationship Sar Studies of 1h Benzimidazole 1,2 Diamine Derivatives
Influence of Substitution at N-1 Position on Biological and Catalytic Activities
The substitution at the N-1 position of the benzimidazole (B57391) ring is a critical determinant of the biological and catalytic activities of its derivatives. nih.govnih.gov The introduction of various substituents at this position can significantly modulate the compound's properties, including its potency and selectivity.
Research has shown that N-1 substitution can enhance the anticancer activity of benzimidazole derivatives. nih.gov For instance, the attachment of benzyl (B1604629) groups at the N-1 position has been found to increase anticancer efficacy, a feature observed in drugs like clemizole (B1669166) and candesartan (B1668252). nih.gov The rationale is that N-substituted benzimidazoles are prevalent in many biologically active compounds. nih.gov In one study, N,2,6-trisubstituted 1H-benzimidazole derivatives were designed with the understanding that the N-1 position is important for biological activities. nih.gov
Furthermore, the nature of the substituent at N-1 can influence the compound's mechanism of action and its interaction with biological targets. For example, in a series of 1,2-disubstituted 1H-benzimidazoles investigated as VEGFR-2 inhibitors, elongated side chains at the N-1 position were found to be favorable for activity. nih.gov This suggests that the size and nature of the N-1 substituent can play a role in how the molecule fits into the binding site of a target protein.
The synthesis of N-1 substituted derivatives is typically achieved through N-alkylation of the benzimidazole core with substituted halides in the presence of a base. nih.govmdpi.comrsc.org This method allows for the introduction of a wide variety of groups at the N-1 position, facilitating extensive SAR studies.
In the context of anti-inflammatory activity, 1-benzyl substitution has been shown to increase the activity of benzimidazole-2-carboxylic acid derivatives. srrjournals.com Similarly, in a study of 2-phenyl benzimidazole-1-acetamide derivatives, various substitutions at the N-1 position were explored for their anthelmintic potential. grafiati.com
The following table summarizes the influence of various N-1 substituents on the biological activities of 1H-benzimidazole derivatives based on several studies.
| N-1 Substituent | Biological Activity | Research Finding |
| Benzyl group | Anticancer | Increased anticancer activity, similar to clemizole and candesartan. nih.gov |
| Elongated side chains | VEGFR-2 inhibition | Favorable for activity as VEGFR-2 inhibitors. nih.gov |
| Benzyl group | Anti-inflammatory | Increased anti-inflammatory activity in benzimidazole-2-carboxylic acid derivatives. srrjournals.com |
| Alkyl chain with morpholine | Cytotoxic | Enhanced cytotoxic effects on human breast and ovarian carcinoma cell lines. grafiati.com |
Impact of Substitution at C-2 Position on Biological and Catalytic Activities
The C-2 position of the 1H-benzimidazole scaffold is a key site for chemical modification that profoundly influences the biological and catalytic activities of its derivatives. nih.govnih.gov A wide array of substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological profiles.
Aromatic substitution at the C-2 position is a common feature in many biologically active benzimidazole derivatives. nih.gov For instance, the presence of a 2,4-dihydroxyphenyl group at C-2 has been associated with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The nature of the substituent on this aromatic ring can further modulate the activity.
In the realm of antimicrobial and anticancer agents, the C-2 substituent plays a critical role. nih.gov Studies have shown that compounds with a 2-aryl group, in combination with substitutions at N-1 and C-6, exhibit potent activity. nih.gov For example, a 4-methylthio group on the aromatic ring at the C-2 position was found to enhance antibacterial activity against MSSA and MRSA strains. rsc.org Similarly, the presence of a 4-nitrophenyl or 4-chlorophenyl group at C-2 resulted in compounds with significant antibacterial and anticancer activities.
The anti-inflammatory properties of benzimidazole derivatives are also heavily dependent on the C-2 substituent. jmpas.com In one study, a p-amino phenyl substitution at the C-2 position of a 2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazol-5-yl derivative showed significant anti-inflammatory activity. jmpas.com Another study found that an unsubstituted aniline (B41778) or a meta-chloro substituted aniline linked to the C-2 position via a methylamino bridge exhibited potent anti-inflammatory effects. jmpas.com
The following table provides examples of how different substituents at the C-2 position affect the biological activities of 1H-benzimidazole derivatives.
| C-2 Substituent | Biological Activity | Research Finding |
| 2,4-dihydroxyphenyl | Cholinesterase Inhibition | Confers inhibitory activity against AChE and BuChE. mdpi.com |
| Aromatic ring with 4-methylthio group | Antibacterial | Enhanced activity against MSSA and MRSA. rsc.org |
| 4-nitrophenyl or 4-chlorophenyl | Antibacterial/Anticancer | Resulted in potent antibacterial and anticancer compounds. |
| p-amino phenyl | Anti-inflammatory | Exhibited significant anti-inflammatory activity. jmpas.com |
| Unsubstituted or meta-chloro substituted aniline | Anti-inflammatory | Showed potent anti-inflammatory activity. jmpas.com |
| Pyridine | Antiviral | Displayed selective and marked inhibitory activity towards RNA replicating enteroviruses. core.ac.uk |
| Phenylhydrazinomethyl | Analgesic | Incorporation of this group resulted in a biologically active pharmacophore with promising analgesic activity. researchgate.net |
Effects of Substitution at C-5/C-6 Positions on Biological and Catalytic Activities
Substitutions at the C-5 and C-6 positions of the benzimidazole ring play a significant role in modulating the biological and catalytic activities of its derivatives. nih.govnih.gov These positions are part of the benzene (B151609) ring fused to the imidazole (B134444) moiety, and modifications here can influence the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby affecting its interaction with biological targets.
In the context of anticancer and antimicrobial activities, the nature of the substituents at C-5 and/or C-6 is crucial. nih.gov For instance, the introduction of a methyl group at the C-6 position, in conjunction with specific substitutions at N-1 and C-2, has been shown to yield compounds with potent antibacterial and anticancer properties. Specifically, a derivative with a 6-methyl group, a C-2-(4-chlorophenyl) group, and an N-1-benzyl group demonstrated good antimicrobial activity against various bacterial strains and significant cytotoxicity against several cancer cell lines.
Similarly, the presence of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) at the C-6 position has been systematically studied to evaluate their impact on antimicrobial and anticancer efficacy. nih.govrsc.org These substitutions are known to alter the electronic distribution within the benzimidazole ring system, which can be a key factor in the compound's mechanism of action. nih.govrsc.org
In the development of anti-inflammatory agents, substitutions at the C-5 position have also been shown to be important. For example, a study on benzimidazole derivatives with a phenylsulfonylmethyl group found that a p-amino phenyl substitution at the C-5 position resulted in significant anti-inflammatory activity. jmpas.com In contrast, derivatives with nitro or chloro substitutions at this position did not show a notable influence on the activity. jmpas.com
The photoprotective activity of certain benzimidazole derivatives is also influenced by substituents at the C-5 position. mdpi.com For instance, in a series of 2-substituted benzimidazoles, the nature of the group at C-5 (e.g., -H, -COOH, or -SO3H) was found to significantly affect the Sun Protection Factor (SPF). mdpi.com The study revealed a structure-activity relationship where the photoprotective activity followed the order: -H > -COOH > -SO3H. mdpi.com
The following table summarizes the effects of various substituents at the C-5 and C-6 positions on the biological activities of 1H-benzimidazole derivatives.
| C-5/C-6 Substituent | Biological Activity | Research Finding |
| 6-Methyl | Antibacterial/Anticancer | In combination with other substitutions, yielded potent compounds. |
| 6-Chloro or 6-Nitro | Antimicrobial/Anticancer | Designed to examine their effects on biological activity. nih.govrsc.org |
| 5-p-amino phenyl | Anti-inflammatory | Exhibited significant anti-inflammatory activity. jmpas.com |
| 5-Nitro or 5-Chloro | Anti-inflammatory | Did not significantly influence the activity in a specific series. jmpas.com |
| 5-H, 5-COOH, 5-SO3H | Photoprotective | Activity follows the order -H > -COOH > -SO3H. mdpi.com |
| 5,6-dimethyl | Antiproliferative | Enhanced antiproliferative activity compared to the unsubstituted parent compound. researchgate.net |
| 5-amidino | Antitumor/Antiviral | Activity varies with the C-2 substituent, with some derivatives showing pronounced antiproliferative and antiviral effects. core.ac.uk |
Conformational Analysis and its Relation to Biological Activity
The three-dimensional conformation of 1H-benzimidazole-1,2-diamine derivatives is a critical factor that dictates their biological activity. The spatial arrangement of atoms and functional groups in a molecule determines how it interacts with its biological target, such as a receptor or an enzyme. Therefore, conformational analysis, which involves studying the different spatial arrangements of a molecule and their relative energies, is an essential aspect of understanding its structure-activity relationship (SAR).
For benzimidazole derivatives, the planarity of the benzimidazole ring system is a key conformational feature. This planarity is often crucial for effective interaction with the binding sites of biological targets. The crystal structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole, for example, reveals a nearly planar conformation of the benzimidazole ring.
The orientation of substituents at various positions of the benzimidazole core also plays a vital role. The rotational freedom around single bonds connecting the substituents to the ring can lead to different conformers with varying biological activities. For instance, the relative orientation of the phenyl ring in 2-phenyl-1H-benzimidazole derivatives can influence their binding to target proteins.
Computational methods, such as molecular docking, are powerful tools for performing conformational analysis and predicting the binding modes of ligands to their targets. mdpi.com In a study of 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues as cholinesterase inhibitors, molecular docking was used to obtain multiple conformations for each compound and to select the best poses using a scoring function. mdpi.com This type of analysis helps in visualizing how the different conformations of the benzimidazole derivatives fit into the active site of the enzyme and which interactions are crucial for their inhibitory activity.
The presence of specific interactions, such as hydrogen bonds and π-π stacking, which are highly dependent on the molecule's conformation, often stabilizes the ligand-target complex. For instance, the crystal lattice of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole is stabilized by intermolecular C–H⋯N and C–H···π interactions, highlighting the importance of conformational preferences in intermolecular recognition.
Rational Design Principles for this compound Derivatives based on SAR
The rational design of novel this compound derivatives with enhanced biological and catalytic activities is guided by a comprehensive understanding of their structure-activity relationships (SAR). nih.govnih.gov By systematically analyzing the effects of substitutions at different positions of the benzimidazole core, researchers can formulate design principles to create more potent and selective compounds.
A key principle in the design of these derivatives is the recognition that the N-1, C-2, and C-5/C-6 positions are critical for modulating biological activity. nih.govnih.gov Many successful designs share common structural features, including a planar benzimidazole moiety, an aromatic substitution at the C-2 position, and a substituent at the N-1 position. nih.gov
For the development of anticancer and antimicrobial agents, the following design principles have emerged from SAR studies:
N-1 Substitution: The introduction of specific substituents at the N-1 position can enhance the desired activity. nih.gov For example, attaching benzyl groups to the N-1 position has been shown to increase anticancer activity. nih.gov Therefore, a rational design approach would involve exploring a variety of N-1 substituents, including different alkyl and aryl groups, to optimize the compound's interaction with its biological target.
C-2 Aromatic Substitution: The presence of an aromatic ring at the C-2 position is a common feature of many active benzimidazole derivatives. nih.gov The nature of the substituents on this aromatic ring is also crucial. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its binding affinity. A 4-methylthio group on the C-2 aromatic ring has been found to enhance antibacterial activity, suggesting that this could be a favorable feature to incorporate in new designs. rsc.org
C-5/C-6 Substitution: Modifications at the C-5 and C-6 positions can also significantly impact the activity of the compounds. nih.gov For example, the presence of a methyl group at the C-6 position has been associated with potent antibacterial and anticancer activity in certain series. Similarly, the introduction of chloro or nitro groups at C-6 has been explored to fine-tune the electronic properties and biological efficacy of the derivatives. nih.govrsc.org
In the context of anti-inflammatory agents, SAR studies have provided the following design guidelines:
C-2 and C-5 Substitutions: The nature of the substituents at the C-2 and C-5 positions can be tailored to enhance anti-inflammatory activity. For example, a p-amino phenyl group at the C-5 position has been shown to be beneficial. jmpas.com At the C-2 position, an unsubstituted or meta-chloro substituted aniline linked via a methylamino bridge has demonstrated potent activity. jmpas.com
The following table summarizes some of the key rational design principles for this compound derivatives based on SAR studies.
| Design Principle | Target Activity | Rationale based on SAR |
| Incorporate a planar benzimidazole moiety | General | A common structural feature of many biologically active benzimidazoles. nih.gov |
| Introduce a benzyl group at N-1 | Anticancer | Has been shown to increase anticancer activity. nih.gov |
| Attach an aromatic ring with a 4-methylthio group at C-2 | Antibacterial | This feature has been found to enhance antibacterial activity. rsc.org |
| Include a methyl group at C-6 | Antibacterial/Anticancer | Associated with potent activity in certain series. |
| Substitute with a p-amino phenyl group at C-5 | Anti-inflammatory | Has been shown to be a favorable substitution for anti-inflammatory activity. jmpas.com |
| Modify C-2 with an unsubstituted or meta-chloro substituted aniline | Anti-inflammatory | This modification has demonstrated potent anti-inflammatory effects. jmpas.com |
By applying these rational design principles, researchers can more efficiently navigate the chemical space of this compound derivatives to develop new compounds with improved therapeutic or catalytic potential.
Biological and Pharmacological Applications of 1h Benzimidazole 1,2 Diamine Derivatives
Antimicrobial Activities
The urgent need for new antimicrobial agents to combat drug-resistant pathogens has driven research into novel chemical scaffolds. Derivatives of 1H-benzimidazole-1,2-diamine have emerged as a promising area of investigation due to their broad-spectrum activity against various microorganisms.
Derivatives synthesized from this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The mode of action is often attributed to the inhibition of essential bacterial processes. For instance, many benzimidazole (B57391) derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds prevent the bacterial cell from maintaining its DNA structure, leading to cell death.
Research has focused on synthesizing Schiff base derivatives by condensing this compound with various substituted aldehydes. These modifications have been shown to enhance antibacterial potency. For example, certain Schiff base derivatives have displayed significant activity against strains like Staphylococcus aureus and Escherichia coli. The presence of specific substituents, such as halogens (e.g., chloro, bromo) or nitro groups on the aromatic ring of the aldehyde, can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate bacterial cell walls and interact with its molecular target.
Below is a table summarizing the antibacterial activity of selected this compound derivatives.
| Compound Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) |
| Schiff base with 4-chlorobenzaldehyde | Staphylococcus aureus | 12.5 |
| Schiff base with 4-chlorobenzaldehyde | Bacillus subtilis | 25 |
| Schiff base with 4-nitrobenzaldehyde | Escherichia coli | 50 |
| Schiff base with 4-nitrobenzaldehyde | Pseudomonas aeruginosa | 100 |
| Metal complex (Copper II) | Staphylococcus aureus | 6.25 |
| Metal complex (Copper II) | Escherichia coli | 12.5 |
In addition to their antibacterial properties, derivatives of this compound have shown significant potential as antifungal agents. They have been tested against a range of pathogenic fungi, including Candida albicans and Aspergillus niger, which are common causes of opportunistic infections in immunocompromised individuals.
The primary mechanism of antifungal action for many benzimidazole compounds is the inhibition of tubulin polymerization. These compounds bind to the β-tubulin subunit of the fungal microtubule, preventing its assembly into a functional cytoskeletal structure. This disruption interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape, ultimately leading to fungal cell death. The structural modifications of the this compound core are critical for enhancing this activity. Studies have shown that the introduction of specific side chains or the formation of metal complexes can improve the binding affinity of the compound to fungal tubulin.
The antifungal efficacy of several derivatives is presented in the table below.
| Compound Derivative Type | Fungal Strain | Activity (MIC in µg/mL) |
| Schiff base with 2,4-dichlorobenzaldehyde | Candida albicans | 25 |
| Schiff base with 2,4-dichlorobenzaldehyde | Aspergillus niger | 50 |
| Schiff base with Salicylaldehyde | Candida albicans | 12.5 |
| Schiff base with Salicylaldehyde | Aspergillus niger | 25 |
| Metal complex (Zinc II) | Candida albicans | 12.5 |
| Metal complex (Zinc II) | Aspergillus niger | 50 |
The benzimidazole scaffold is a well-established pharmacophore in antiviral drug discovery. Derivatives of this compound have been explored for their activity against a variety of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).
The mechanism of antiviral action is often virus-specific. For many DNA viruses, benzimidazole derivatives function by inhibiting the viral DNA polymerase, a key enzyme required for the replication of the viral genome. By targeting this enzyme, the compounds prevent the synthesis of new viral DNA, thereby halting the replication cycle. For instance, certain substituted 1,2-diaminobenzimidazoles have shown potent inhibitory effects on the helicase-primase enzyme complex of HSV, which is essential for unwinding the viral DNA during replication. The strategic placement of substituents on the benzimidazole ring system plays a crucial role in optimizing the interaction with these viral enzyme targets.
Benzimidazole-based compounds are among the most widely used anthelmintic drugs in both human and veterinary medicine. Building on this success, derivatives of this compound have been investigated for their potential against various parasites, including protozoa like Leishmania and Trypanosoma, as well as helminths.
The primary mechanism of action against helminths is consistent with the antifungal activity, involving the high-affinity binding to the parasite's β-tubulin. This binding disrupts microtubule-dependent processes, leading to paralysis and death of the worm. In protozoan parasites, the mechanisms can be more varied, potentially involving the inhibition of other essential enzymes or metabolic pathways. The structural versatility of the this compound core allows for the development of derivatives with selective toxicity towards parasitic tubulin over the host's tubulin, which is a key factor for their therapeutic potential.
Antiviral Efficacy and Mechanisms of Action
Anticancer and Antiproliferative Activities
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds, with benzimidazole derivatives showing particular promise. The ability of these compounds to interact with various biological targets involved in cancer progression makes them attractive candidates for drug development.
Derivatives of this compound have demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines, including those from breast, lung, colon, and cervical cancers. The cytotoxic effects are often mediated through multiple mechanisms.
A primary mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization, similar to their antifungal and anthelmintic activities. By disrupting the microtubule dynamics in cancer cells, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis (programmed cell death). Furthermore, some derivatives have been found to act as inhibitors of key signaling enzymes like protein kinases or as topoisomerase inhibitors, which interfere with DNA replication and repair in rapidly dividing cancer cells. The specific substitutions on the this compound scaffold are critical in determining the potency and the specific mechanism of action against different cancer types.
The table below highlights the in vitro anticancer activity of representative this compound derivatives.
| Compound Derivative Type | Cancer Cell Line | Activity (IC₅₀ in µM) |
| Schiff base with 4-methoxybenzaldehyde | MCF-7 (Breast) | 8.5 |
| Schiff base with 4-methoxybenzaldehyde | HeLa (Cervical) | 15.2 |
| Schiff base with 3,4,5-trimethoxybenzaldehyde | A549 (Lung) | 5.1 |
| Schiff base with 3,4,5-trimethoxybenzaldehyde | HCT-116 (Colon) | 7.8 |
| N-substituted alkyl derivative | MCF-7 (Breast) | 10.4 |
| N-substituted alkyl derivative | A549 (Lung) | 12.6 |
Molecular Targets and Mechanisms of Anticancer Action (e.g., DHFR, VEGFR2, HDAC6)
The anticancer potential of 1H-benzimidazole derivatives is often attributed to their ability to inhibit key enzymes and receptors involved in cancer cell proliferation and survival. Molecular docking and in vitro studies have identified several critical targets, including Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Histone Deacetylase 6 (HDAC6). nih.govrsc.org
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleotides, making it a well-established target for anticancer therapies. nih.gov Several N-substituted and N,2,6-trisubstituted 1H-benzimidazole derivatives have been identified as potent DHFR inhibitors. nih.govnih.gov For instance, in one study, molecular docking predicted DHFR as a primary target for newly synthesized derivatives. rsc.org In another, compound 4c was found to be a promising DHFR inhibitor with an IC50 value of 2.35 μM. nih.gov These findings suggest that the benzimidazole scaffold can effectively fit into the active site of DHFR, disrupting its function and thereby inhibiting cancer cell growth.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Benzimidazole derivatives have shown significant promise as VEGFR-2 inhibitors. nih.govrsc.org Studies on 1,2-disubstituted benzimidazoles revealed compounds with potent VEGFR-2 inhibitory activity, with IC50 values as low as 0.09 µM, comparable to the standard drug sorafenib. Another study highlighted a 1,2,5-trisubstituted benzimidazole, TJ08 , which was effective against various cancer cell lines with IC50 values ranging from 1.88 to 3.82 μM. acs.org Molecular docking studies have further confirmed that these derivatives can bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its signaling pathway. rsc.org
Histone Deacetylase 6 (HDAC6) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer development. HDAC6, in particular, has emerged as a therapeutic target. In silico studies have predicted that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives are likely to target HDAC6. rsc.orgresearchgate.net Compound 4k , for example, demonstrated the strongest affinity for HDAC6 among a series of tested derivatives in a molecular docking study, suggesting its potential as an anticancer agent acting through this mechanism. rsc.orgresearchgate.net
Table 1: Anticancer Activity of Selected 1H-Benzimidazole Derivatives
| Compound | Target | Activity (IC₅₀) | Cancer Cell Line | Reference |
|---|---|---|---|---|
| 4c | DHFR | 2.35 μM | - | nih.gov |
| 1d, 2d, 3s, 4b, 4k | - | 1.84 to 10.28 µM | HepG2, MDA-MB-231, etc. | researchgate.net |
| Unnamed | VEGFR-2 | 0.09 µM | - | nih.gov |
| TJ08 | - | 1.88 to 3.82 μM | Jurkat, K562, HeLa, etc. | acs.org |
| 4k | HDAC6 | -8.6 Kcal mol⁻¹ (Affinity) | - | rsc.orgresearchgate.net |
Anti-Inflammatory and Analgesic Activities
The benzimidazole scaffold is a cornerstone in the development of novel anti-inflammatory and analgesic agents, often with the goal of reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov These derivatives exert their effects by targeting various components of the inflammatory cascade. mdpi.com
Research has demonstrated that substitutions at the N-1 and C-2 positions of the benzimidazole ring are crucial for these activities. nih.govmdpi.com A series of N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives showed significant anti-inflammatory and analgesic properties. nih.gov Compounds with electron-donating groups, in particular, exhibited enhanced activity, with some showing up to 37.31% inhibition of paw edema in rat models and 57.58% protection in acetic acid-induced writhing tests for pain. nih.gov Another study synthesized 2-methylaminobenzimidazole derivatives, where compound 2 showed 100% anti-inflammatory activity and compound 7 demonstrated 89% analgesic activity at a dose of 100 mg/kg. nih.gov Similarly, certain 2-substituted 3-acetic acid benzimidazole derivatives were found to have potent analgesic and in-vitro anti-inflammatory responses, with some being equipotent to the standard drug Indomethacin. rjpbcs.com
Table 2: Anti-inflammatory and Analgesic Effects of 1H-Benzimidazole Derivatives
| Compound/Derivative | Activity | Model | Result | Reference |
|---|---|---|---|---|
| 3i | Anti-inflammatory | Carrageenan-induced paw edema | 37.31% inhibition | nih.gov |
| 3i | Analgesic | Acetic acid-induced writhing | 57.58% protection | nih.gov |
| Compound 2 | Anti-inflammatory | Carrageenan-induced paw edema | 100% inhibition | nih.gov |
| Compound 7 | Analgesic | Acetic acid-induced writhing | 89% protection | nih.gov |
| 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole | Anti-inflammatory | In-vitro protein denaturation | Equipotent to Indomethacin | rjpbcs.com |
| Fused 1,2,4-triazolobenzimidazoles | Anti-inflammatory | Carrageenan-induced paw edema | 84.2% and 89.3% reduction | mdpi.com |
Neurological and Neuroprotective Applications
The versatility of the benzimidazole structure extends to the central nervous system, where its derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net
A key strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. biointerfaceresearch.comresearchgate.net Benzimidazole derivatives have been shown to possess significant cholinesterase inhibitory potential. biointerfaceresearch.com In one study, a series of 12 synthetic benzimidazoles were evaluated, with some showing moderate inhibitory activity against both AChE (IC50 values of 1.01-1.19 mM) and BChE (IC50 values of 1.1-1.87 mM). biointerfaceresearch.comresearchgate.net More potent inhibition has been achieved with hybrid molecules. For example, benzimidazole-triazole derivatives 3d and 3h , featuring a 3,4-dihydroxy substitution, were identified as powerful AChE inhibitors with IC50 values of 31.9 nM and 29.5 nM, respectively, which are comparable to the approved drug donepezil. mdpi.com
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways, and their inhibition is a therapeutic strategy for various diseases. nih.gov Specifically, PDE10A inhibitors are being investigated for neurological and psychiatric disorders. A series of 6-nitrobenzimidazole derivatives were synthesized and evaluated for phosphodiesterase inhibition, with some compounds showing excellent activity, much superior to the standard EDTA. researchgate.net For instance, compounds with 2,3-dihydroxyphenyl and 4-hydroxyphenyl moieties displayed IC50 values of 1.5 µM and 2.4 µM, respectively. researchgate.net Another study focused on optimizing a lead compound to develop potent and selective PDE10A inhibitors with improved metabolic stability, resulting in compound 25b (2-{[(2-isopropyl-5-methoxy-1-phenyl-1H-benzimidazol-6-yl)oxy]methyl}quinoline), which showed potent PDE10A inhibition with reduced interaction with CYP enzymes. researchgate.net
Neuropeptide Y (NPY) receptors, particularly the Y2 and Y5 subtypes, are involved in regulating various physiological processes, including appetite and mood. caymanchem.comispub.comwikipedia.org Antagonists of these receptors are of therapeutic interest. While the broader class of nitrogen-containing heterocycles has been explored, specific research on this compound derivatives as NPY antagonists is an emerging area. JNJ-5207787 is an example of a potent and selective NPY Y2 receptor antagonist, although it is not a benzimidazole derivative. caymanchem.com However, the benzimidazole scaffold itself has been noted in literature as being associated with selective neuropeptide Y Y1 receptor antagonism, indicating a promising avenue for future drug design focused on this specific chemical class.
The c-Jun N-terminal kinase 3 (JNK3) is an isoform of the JNK family that is predominantly expressed in the brain and is implicated in neuronal apoptosis, making it a key target for neurodegenerative diseases. nih.govnih.govmdpi.com Several 1,2-diaryl-1H-benzimidazole derivatives have been developed as selective and potent JNK3 inhibitors. nih.govnih.gov One study reported a series of 1-heteroaryl-2-aryl-1H-benzimidazole derivatives with high affinity for JNK3. hanyang.ac.krdrugbank.com Among these, compound 16f was particularly potent, with a dissociation constant (Kd) of 46 nM and a significant neuroprotective effect against induced toxicity in neuronal cells (IC50 = 1.09 μM). hanyang.ac.krdrugbank.com Further optimization of a benzimidazole lead scaffold led to the discovery of compound 35b , which exhibited a JNK3 inhibition IC50 of 9.7 nM and demonstrated neuroprotective effects against amyloid-β-induced cell death. nih.gov
Table 3: Neurological and Neuroprotective Activity of Selected 1H-Benzimidazole Derivatives
| Compound/Derivative | Target | Activity (IC₅₀ / Kᵢ / Kₔ) | Application | Reference |
|---|---|---|---|---|
| Benzimidazole-triazole 3d | AChE | IC₅₀ = 31.9 nM / Kᵢ = 26.2 nM | Alzheimer's Disease | mdpi.com |
| Benzimidazole-triazole 3h | AChE | IC₅₀ = 29.5 nM / Kᵢ = 24.8 nM | Alzheimer's Disease | mdpi.com |
| Unnamed | PDE | IC₅₀ = 1.5 µM | Phosphodiesterase Inhibition | researchgate.net |
| 25b | PDE10A | Potent Inhibition | Phosphodiesterase Inhibition | researchgate.net |
| 16f | JNK3 | Kₔ = 46 nM / IC₅₀ = 1.09 µM | Neuroprotection | hanyang.ac.krdrugbank.com |
| 35b | JNK3 | IC₅₀ = 9.7 nM | Neuroprotection | nih.gov |
Neuropeptide Y Receptor Antagonism
Antioxidant Activities and Radical Scavenging Properties
Derivatives of 1H-benzimidazole are recognized for their significant antioxidant and radical scavenging capabilities. These properties are crucial in combating oxidative stress, a condition linked to various diseases. nih.gov The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their ability to neutralize free radicals and inhibit lipid peroxidation.
A study on new benzimidazole derivatives, including those with a 1,3,4-oxadiazole (B1194373) ring, demonstrated moderate activity in DPPH radical scavenging and inhibition of lipid peroxidation. dergipark.org.tr Another research synthesized several 2-substituted-5-nitro benzimidazole derivatives and found that they exhibited good antioxidant activity, with some compounds showing more potent effects than the standard butylated hydroxytoluene (BHT). innovareacademics.in Specifically, compounds with chloro, bromo, and fluoro substituents were identified as having the most prominent antioxidant activity. innovareacademics.in
The antioxidant response of benzimidazole derivatives is closely linked to their chemical structure. mdpi.com For instance, the number and position of hydroxyl groups on the 2-aryl portion of the molecule, as well as the presence of a diethylamino or 2-styryl group, have been shown to be related to good antioxidant capacity. nih.gov Research has indicated that benzimidazoles substituted at the 2-position with groups containing free hydroxyls, such as 2-(1H-1,3-benzodiazol-2-yl) phenol (B47542) and 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol, display significant antioxidant activity, including free radical trapping and inhibition of lipid peroxidation. mdpi.com
The evaluation of antioxidant properties has been conducted using multiple methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) method, and the cupric reducing antioxidant capacity (CUPRAC) assay. benthamdirect.com Some synthesized benzimidazole derivatives have demonstrated antioxidant activity comparable to standards like ascorbic acid and BHT. benthamdirect.com For example, a series of 2-arylbenzimidazoles were tested and showed varied activity profiles in DPPH, FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. nih.gov
Furthermore, some imines containing 1H-benzimidazoles have been investigated for their in vitro antioxidant properties by assessing their inhibitory effects on lipid peroxidation (LPO) and ethoxyresorufin O-deethylase (EROD) activity. nih.gov All synthesized compounds, with one exception, showed LPO inhibitory activity, with the most active compound demonstrating 57% inhibition. nih.gov
Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound Type | Assay(s) Used | Key Findings | Reference |
|---|---|---|---|
| 2-Substituted-5-nitro benzimidazoles | DPPH | Good antioxidant activity, with IC50 values ranging from 3.17 to 7.59 µg/ml. | innovareacademics.in |
| Benzimidazoles with a triazole nucleus | DPPH, ABTS, CUPRAC | Significant antioxidant activity, comparable to standards (Ascorbic Acid and BHT). | benthamdirect.com |
| 2-Arylbenzimidazoles | DPPH, FRAP, ORAC | Activity dependent on the number and position of hydroxy groups on the 2-aryl portion. | nih.gov |
| Imines containing 1H-benzimidazoles | LPO, EROD | LPO inhibitory activity ranging from 15-57%. | nih.gov |
| Pyrrole-benzimidazole derivatives | LPO, EROD | Investigated for free radical scavenging properties. | nih.govtubitak.gov.tr |
Other Pharmacological Activities
Beyond their antioxidant properties, derivatives of 1H-benzimidazole exhibit a wide array of other pharmacological activities, making them a versatile scaffold in drug discovery. researchgate.netajrconline.org
Certain benzimidazole derivatives have been identified as potent antihypertensive agents. pcbiochemres.comwjpmr.com Their mechanism of action often involves the antagonism of angiotensin II receptors, which play a key role in blood pressure regulation. ekb.eg For instance, candesartan (B1668252) and telmisartan (B1682998) are marketed antihypertensive drugs that feature a benzimidazole core. ekb.egrsc.org
Research has focused on synthesizing novel benzimidazole derivatives with improved antihypertensive effects. A study on substituted benzimidazole and benzindazole derivatives, designed as angiotensin II receptor antagonists, found that two compounds, TG 1 and TG 3, exhibited antihypertensive activity comparable to telmisartan in an acute renal hypertension model. ekb.eg Another study reported that a series of 2-phenyl substituted benzimidazoles showed excellent antihypertensive properties in spontaneously hypertensive rats when compared to the standard drug losartan. rsc.org The presence of an amino group at the 5-position of the benzimidazole ring has been noted to contribute to good activity. ajptonline.com
Table 2: Antihypertensive Activity of Selected Benzimidazole Derivatives
| Compound Series | Model | Key Findings | Reference |
|---|---|---|---|
| Substituted benzimidazole and benzindazole derivatives (TG 1, TG 3) | Acute renal hypertension model in rats | Comparable activity to telmisartan. | ekb.eg |
| 2-Phenyl substituted benzimidazoles | Spontaneously hypertensive rats | Excellent antihypertensive properties compared to losartan. | rsc.org |
| 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles | In vitro vasodilation | Significant vasodilation properties. | rsc.org |
The benzimidazole scaffold is a cornerstone in the development of anti-ulcer medications, primarily due to its ability to inhibit the gastric H+/K+-ATPase, also known as the proton pump. benthamdirect.comrasayanjournal.co.in This inhibition leads to a reduction in gastric acid secretion. Several benzimidazole derivatives have demonstrated significant anti-ulcer activity through various mechanisms, including suppressing gastric inflammation and promoting mucosal protection. benthamdirect.comresearchgate.net
The therapeutic significance of these compounds has spurred the development of more potent derivatives. rasayanjournal.co.in The unique chemical structure of benzimidazoles provides favorable pharmacological properties such as good bioavailability and metabolic stability. benthamdirect.com Some derivatives have also shown activity against Helicobacter pylori, a bacterium strongly associated with ulcer formation. benthamdirect.comresearchgate.net Challenges such as poor solubility are being addressed through strategies like prodrug design. benthamdirect.com
Several marketed antihistamine drugs, such as astemizole (B1665302), bilastine, emedastine, and mizolastine, are based on the benzimidazole structure. rsc.org This highlights the importance of the benzimidazole nucleus in the development of agents that block histamine (B1213489) receptors, thereby alleviating allergy symptoms. nih.gov The versatility of the benzimidazole scaffold allows for modifications that can lead to potent antihistaminic activity. d-nb.info
Benzimidazole derivatives have also been shown to possess immunomodulatory effects. researchgate.net One study investigated a specific benzimidazole derivative and found that it exhibited significant anti-inflammatory and immunomodulatory effects in both acute and chronic inflammation models. researchgate.net The compound was able to reduce paw edema and arthritic progression, as well as decrease the levels of inflammatory markers such as TNF-α, IL-6, and PGE2. researchgate.netresearchgate.net These findings suggest that benzimidazole derivatives have the potential to be developed as therapeutic agents for various inflammatory conditions. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 1h Benzimidazole 1,2 Diamine
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. iucr.orgnih.gov Studies on benzimidazole (B57391) derivatives, which share the core structure of 1H-benzimidazole-1,2-diamine, have utilized DFT to elucidate various molecular properties.
DFT calculations, often performed at levels like M062X/6-311+g(d) or B3LYP/6-311++G(d,p), are used to determine optimized geometrical structures, harmonic vibrational frequencies, and to conduct Natural Bonding Orbital (NBO) analysis. iucr.orgresearchgate.netnih.gov These calculations help in comparing theoretical molecular structures with experimental data obtained from techniques like X-ray crystallography. iucr.orgnih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For instance, in one study on a benzimidazole derivative, the HOMO-LUMO gap was calculated to understand its charge transfer characteristics and reactivity. researchgate.net
Furthermore, DFT is employed to compute local and global reactivity descriptors, which predict the reactive sites within a molecule. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For example, MEP analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives helped in identifying the most reactive sites in the molecules. researchgate.net These theoretical investigations are crucial for understanding the intrinsic properties of the 1H-benzimidazole scaffold and for predicting its behavior in chemical reactions and biological environments. nih.govresearchgate.net
Molecular Docking Studies for Target Identification and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to identify potential biological targets for a compound and to understand the specific interactions between a ligand (like a this compound derivative) and a receptor's binding site. researchgate.netbohrium.com
Numerous studies have employed molecular docking to investigate the potential of benzimidazole derivatives as inhibitors of various enzymes and receptors. For instance, docking studies have predicted that certain benzimidazole derivatives can bind to dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer agents. rsc.org The binding affinities and interaction modes, such as hydrogen bonds and hydrophobic interactions, are analyzed to rationalize the observed biological activities. acs.org In one study, the docking of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives into the active site of Staphylococcus aureus DHFR helped to understand their potent antibacterial and anticancer activities. rsc.org
Molecular docking has also been used to identify other potential targets for benzimidazole derivatives, including:
Topoisomerase II and DNA gyrase: Targets for antibacterial agents. researchgate.net
14-α demethylase (CYP51): A target for antifungal agents. acs.org
Protein Kinase CK1δ: Implicated in cancer and neurodegenerative diseases. units.it
Acetylcholinesterase and Butyrylcholinesterase: Targets for Alzheimer's disease therapy. mdpi.com
Urease: A target for treating Helicobacter pylori infections. idaampublications.in
The results of these docking studies, often presented as binding energy scores (e.g., in kcal/mol), help in ranking compounds and prioritizing them for further experimental validation. researchgate.net For example, docking analysis of 1-benzyl-2-phenyl-1H-benzimidazole derivatives against liver alcohol dehydrogenase and antihypertensive protein hydrolase inhibitors showed strong binding affinities, suggesting potential antioxidant and antihypertensive properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. researchgate.net
Several QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for their various biological activities. researchgate.netresearchgate.netnih.govbiolscigroup.us These studies typically involve calculating a wide range of molecular descriptors, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies. researchgate.netresearchgate.net
Hydrophobic descriptors: LogP (octanol-water partition coefficient). researchgate.net
Topological descriptors: Molecular connectivity indices. researchgate.net
Thermodynamic descriptors: Total energy, dipole-dipole energy. researchgate.net
For example, a QSAR study on arylidene (benzimidazol-1-yl)acetohydrazones as antibacterial agents revealed that hydrophobic parameters (ClogP), aqueous solubility (LogS), molar refractivity, and topological polar surface area have a significant correlation with their activity. researchgate.net Another 3D-QSAR study on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors generated predictive CoMFA and CoMSIA models to describe the affinity of different functional groups. nih.gov
The statistical quality and predictive power of QSAR models are assessed using various parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and Fisher's statistic (F). researchgate.netnih.gov A robust and validated QSAR model can be a valuable tool in the lead optimization phase of drug discovery, helping to prioritize the synthesis of compounds with the highest predicted activity. mdpi.com
Molecular Dynamics Simulations of this compound and its Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the conformational changes, stability, and dynamics of a molecule or a molecular complex, such as a ligand bound to a receptor. mdpi.com
For benzimidazole derivatives, MD simulations have been employed to complement molecular docking studies by providing a more dynamic picture of the ligand-receptor interactions. mdpi.comresearchgate.net While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose over a certain period (e.g., 100 ns) and reveal how the interactions evolve.
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand within the binding site. researchgate.net
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein. researchgate.net
Radius of Gyration: To evaluate the compactness of the protein-ligand complex. researchgate.net
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time. researchgate.net
For instance, MD simulations of benzimidazole-based inhibitors in complex with acetylcholinesterase and butyrylcholinesterase revealed that the designed compounds formed stable complexes with the enzymes, showing greater stability and higher binding affinities compared to a standard inhibitor. mdpi.com Similarly, MD simulations of substituted benzimidazole derivatives with the M. tuberculosis KasA protein confirmed the stability of the docked compounds and provided insights into their inhibitory potential. researchgate.net These simulations are crucial for validating docking results and for gaining a deeper understanding of the dynamic nature of molecular recognition.
ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction
In the process of drug discovery and development, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools are increasingly used in the early stages to filter out compounds with unfavorable properties, thereby reducing the time and cost associated with experimental studies. jcchems.com
Computational models can predict a range of ADME properties for this compound and its derivatives. These predictions are often based on the compound's structural features and physicochemical properties. For example, many studies on benzimidazole derivatives assess their "drug-likeness" by evaluating compliance with Lipinski's rule of five. researchgate.netjcchems.com
Various software and web-based platforms, such as ADMETlab, SwissADME, and PreADMET, are used to predict properties like:
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
Metabolism: Susceptibility to metabolism by cytochrome P450 (CYP) enzymes.
Excretion: Renal clearance.
Toxicity prediction is another critical component of in silico evaluation. sphinxsai.com Computational tools like Osiris Property Explorer and Lazar can predict potential toxicity risks, such as mutagenicity, tumorigenicity, and irritability. jcchems.com For example, in silico toxicity studies on some novel benzimidazole-2-thione derivatives indicated that certain compounds were free from toxicity. sphinxsai.com These ADMET predictions help in the early identification of potential liabilities and guide the design of benzimidazole derivatives with improved pharmacokinetic and safety profiles. rsc.org
Catalytic Applications of 1h Benzimidazole 1,2 Diamine and Its Metal Complexes
Role of 1H-Benzimidazole-1,2-diamine as a Ligand in Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms within its structure. The benzimidazole (B57391) ring system, with its fused benzene (B151609) and imidazole (B134444) rings, provides a rigid and planar framework that facilitates the formation of stable metal complexes. researchgate.net The two nitrogen atoms in the imidazole ring, along with the two additional amine functionalities, allow the molecule to act as a multidentate ligand, capable of coordinating with metal ions in various modes. This chelating ability is crucial for stabilizing the metal center, which in turn enhances the catalytic activity of the resulting complex. researchgate.netnih.gov
Metal Complexes of this compound and their Catalytic Activity
The metal complexes derived from this compound and its related structures have demonstrated significant catalytic activity in a variety of organic reactions. researchgate.netnih.gov The coordination of the benzimidazole ligand to a metal center can lead to the formation of highly active and selective catalysts. researchgate.net
Organic Transformations (e.g., Polymerization, Oxidation, Aldol (B89426) Condensation, Heck Reaction)
Metal complexes of benzimidazole derivatives have shown efficacy in catalyzing a range of important organic transformations:
Polymerization: These complexes are essential for various catalytic processes, including polymerization reactions. nih.gov
Oxidation: Benzimidazole complexes have been reported to catalyze the oxidation of alcohols to aldehydes and ketones, which are crucial transformations in both laboratory and industrial settings. researchgate.net For instance, certain copper and vanadyl complexes of 2-(α-Hydroxymethyl) benzimidazole have been shown to catalyze the oxidation of ethylbenzene (B125841) and styrene.
Aldol Condensation: Schiff base complexes, which can be derived from benzimidazole precursors, are known to be effective catalysts for reactions like aldol condensation.
Heck Reaction: Palladium complexes incorporating benzimidazole-based ligands, specifically N-heterocyclic carbenes (NHCs), have been successfully employed as catalysts in the Heck reaction, a fundamental carbon-carbon bond-forming reaction. researchgate.netresearchgate.net Research has shown that a palladium-NHC complex with a chloro-substituted benzyl (B1604629) group on the benzimidazole ligand exhibits excellent catalytic activity for the Heck coupling of 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net
| Catalytic Reaction | Metal Complex Example | Substrates | Key Findings |
| Oxidation | PS-[Cu(2-(α-Hydroxymethyl) benzimidazole)2] | Ethylbenzene, Styrene | Effective catalysis of oxidation. |
| Heck Reaction | bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) | 1-bromo-4-nitrobenzene, Styrene | Excellent catalytic activity with 0.5 mmol% catalyst loading. researchgate.net |
Role in Green Catalysis
In recent years, there has been a growing emphasis on the development of environmentally benign catalytic processes. Benzimidazole-based catalysts are contributing to this field of "green chemistry." The use of water as a solvent in catalytic reactions is a key aspect of green chemistry, and some benzimidazole-catalyzed reactions can be performed in aqueous media. rsc.org Furthermore, the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, allows for easy separation and recycling of the catalyst, minimizing waste. rsc.orgsemanticscholar.org For example, a ZrO2–Al2O3 solid acid has been used as a recyclable catalyst for the synthesis of substituted benzimidazoles. semanticscholar.org The use of reusable catalysts and environmentally friendly reaction conditions positions benzimidazole complexes as promising candidates for sustainable chemical synthesis.
Mechanism of Catalysis by this compound Complexes
The mechanism of catalysis by metal complexes of this compound is multifaceted and depends on the specific reaction and metal center involved. However, some general principles can be outlined.
In many catalytic cycles, the benzimidazole ligand plays a crucial role in stabilizing the active metal species. For instance, in oxidation reactions, the metal complex can facilitate the transfer of oxygen from an oxidant, such as a peroxide, to the substrate. A proposed mechanism for the oxidation of substituted benzyl amines involves the formation of a metal-peroxo intermediate.
In cross-coupling reactions like the Heck reaction, the catalytic cycle typically involves the oxidative addition of an aryl halide to the palladium(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. The benzimidazole-based NHC ligand helps to stabilize the palladium center throughout this cycle, preventing catalyst decomposition and promoting high turnover numbers.
A plausible mechanism for the iron-catalyzed synthesis of 1,2-disubstituted benzimidazoles involves the initial dehydrogenation of an alcohol to an aldehyde by the iron complex. This is followed by the formation of an imine intermediate with the diamine, intramolecular cyclization, and a final dehydrogenation step to yield the aromatic benzimidazole product. frontiersin.org
Future Prospects in Catalysis Research
The field of catalysis research involving this compound and its derivatives holds significant promise for the future. The continued exploration of new metal complexes with tailored benzimidazole ligands will likely lead to the development of catalysts with enhanced activity, selectivity, and stability.
Future research will likely focus on:
Asymmetric Catalysis: The design of chiral benzimidazole ligands for enantioselective catalysis is a major area of interest. This would enable the synthesis of single-enantiomer pharmaceuticals and other high-value chemicals.
Expanding the Scope of Reactions: Researchers will continue to explore the application of these catalysts in a wider range of organic transformations, including those that are currently challenging to achieve with existing methods.
Development of More Sustainable Catalytic Systems: A strong emphasis will be placed on creating even more environmentally friendly catalytic systems. This includes the use of earth-abundant and non-toxic metals, the development of highly recyclable heterogeneous catalysts, and the use of biomass-derived substrates. frontiersin.org
Computational Studies: Density functional theory (DFT) and other computational methods will play an increasingly important role in understanding reaction mechanisms and in the rational design of new and improved catalysts. bohrium.com
The versatility and tunability of the this compound scaffold ensure that it will remain a valuable platform for the development of innovative catalysts for years to come.
Future Perspectives and Emerging Research Areas
Development of Multifunctional 1H-Benzimidazole-1,2-diamine Derivatives
The development of single chemical entities that can modulate multiple biological targets is a growing trend in drug discovery, aimed at treating complex diseases like cancer and infectious diseases more effectively. Benzimidazole (B57391) derivatives are prime candidates for this approach due to their versatile pharmacophore, which can be readily modified. researchgate.netd-nb.info Research is increasingly focused on designing multifunctional molecules that combine two or more pharmacophores to yield synergistic or additive effects.
A significant area of this research is the creation of agents with both anticancer and antimicrobial properties. nih.govacs.org This is particularly relevant for cancer patients who often have compromised immune systems and are susceptible to opportunistic infections. nih.govacs.org By designing molecules that can combat both cancer cells and pathogenic microbes, researchers aim to provide a more holistic treatment approach. For instance, studies have reported the synthesis of N-substituted benzimidazole derivatives that exhibit potent activity against both cancer cell lines (like HepG2, MDA-MB-231) and drug-resistant bacteria (like MRSA). nih.gov
Another approach involves combining the benzimidazole core with other biologically active moieties to create hybrid molecules with dual activities, such as anti-inflammatory and analgesic properties. rsc.org The core idea is to address multiple aspects of a disease pathology with a single compound, potentially reducing pill burden and drug-drug interaction risks. Structure-activity relationship (SAR) studies are crucial in this context, guiding the modification of substituents at the N-1, C-2, and C-5/6 positions of the benzimidazole ring to optimize these multiple activities. nih.govnih.gov
Table 1: Examples of Multifunctional Benzimidazole Derivatives
| Derivative Class | Target Activities | Research Highlights |
|---|---|---|
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Antibacterial, Antifungal, Anticancer | Designed to possess three key structural features for broad-spectrum activity; some derivatives show potent inhibition of both microbial growth and cancer cell proliferation. nih.gov |
| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | Antiproliferative, Antibacterial, Antifungal | Developed to improve lipophilicity for better cell penetration and to combat common coinfections in cancer patients; compound 2g showed significant activity against MDA-MB-231 cancer cells and MRSA. acs.org |
Nanomaterial-Based Applications of this compound
The convergence of nanotechnology and medicinal chemistry has opened new avenues for the application of benzimidazole derivatives. The use of nanomaterials in conjunction with compounds derived from this compound spans catalysis, material science, and potential drug delivery systems.
In chemical synthesis, nanoparticles are increasingly used as highly efficient and recyclable catalysts for the production of benzimidazole derivatives. rsc.orgresearchgate.net Metal oxide nanoparticles, such as manganese dioxide (MnO₂), titanium dioxide (TiO₂), and iron(III) oxide (Fe₂O₃), have been successfully employed to catalyze the condensation reaction between o-phenylenediamines and aldehydes. rsc.orgearthlinepublishers.com These "green chemistry" approaches offer several advantages, including mild reaction conditions, short reaction times, high product yields, and the ability to reuse the catalyst, which reduces waste and cost. rsc.orgmdpi.com
Beyond synthesis, benzimidazole derivatives are being explored as functional components in advanced materials. For example, new n-type dopants for organic thermoelectric materials have been developed based on the 1H-benzimidazole structure. polimi.it These materials can convert waste heat into useful electrical energy, and benzimidazole-based dopants have shown promise in improving the electrical conductivity and performance of polymer-based thermoelectric devices. polimi.it The versatility of the benzimidazole core allows for fine-tuning of its electronic properties through chemical modification, making it ideal for creating next-generation organic electronic materials. polimi.it
The potential for using nanomaterials as delivery vehicles for benzimidazole-based drugs is another active area of research. While specific studies on this compound are nascent, the broader field demonstrates that encapsulating benzimidazole derivatives in nanoparticles could enhance their solubility, stability, and targeted delivery to disease sites, thereby improving therapeutic efficacy and reducing side effects. researchgate.net
Clinical Translation of this compound-Based Therapeutics
The successful translation of a chemical compound from a laboratory curiosity to a clinically approved therapeutic is a long and complex process. The benzimidazole scaffold has a proven track record, forming the core of numerous FDA-approved drugs, which provides a strong foundation for the development of new derivatives. acs.orgrsc.org Marketed drugs like the proton pump inhibitor omeprazole, the anthelmintic albendazole (B1665689), and the anticancer agent binimetinib (B1684341) demonstrate the clinical viability and diverse therapeutic potential of this heterocyclic system. acs.orgresearchgate.net
For new derivatives of this compound, the path to clinical use involves rigorous preclinical and clinical trials. A major challenge is optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to ensure they are safe and effective in humans. Researchers are focused on modifying the benzimidazole core to improve properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov
The development of multifunctional agents, as discussed previously, presents both opportunities and challenges for clinical translation. While these agents could offer significant therapeutic benefits, their complex mechanism of action requires a more thorough evaluation of potential off-target effects. Nevertheless, the broad spectrum of biological activities associated with benzimidazoles, including anticancer, antiviral, and antimicrobial effects, continues to drive their progression through the drug development pipeline. researchgate.netd-nb.infoglobalresearchonline.net The ultimate goal is to identify novel candidates with superior efficacy and safety profiles compared to existing treatments for a range of diseases.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of this compound derivatives is poised to benefit significantly from these computational technologies. mdpi.commednexus.org AI/ML algorithms can process vast datasets of chemical information to accelerate the identification and optimization of novel drug candidates, making the discovery process more efficient and cost-effective. nih.govfarmaciajournal.com
One of the key applications of AI in this context is in de novo drug design and virtual screening. mednexus.orgpremierscience.com Machine learning models can be trained on known benzimidazole derivatives and their biological activities to design new molecules with desired properties. These models can predict the bioactivity, toxicity, and ADMET properties of virtual compounds before they are ever synthesized in a lab, allowing chemists to prioritize the most promising candidates. nih.govmednexus.org For example, an adversarial auto-encoder, a type of AI model, can be used to generate novel drug-like molecules that are specifically biased towards a particular biological target. mednexus.org
Furthermore, AI can help elucidate the mechanism of action of these compounds by predicting their interactions with biological targets. mdpi.comnih.gov Docking studies, often enhanced by machine learning, can model how a benzimidazole derivative might bind to a specific protein, such as dihydrofolate reductase (DHFR), a known target for both antimicrobial and anticancer drugs. nih.gov This computational insight is invaluable for optimizing the structure of the drug to improve its binding affinity and efficacy. nih.gov As the volume of biological and chemical data continues to grow, the synergy between AI and medicinal chemistry will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
